molecular formula C16H17FN2O3S B4220833 N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-phenylglycinamide

N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-phenylglycinamide

Cat. No.: B4220833
M. Wt: 336.4 g/mol
InChI Key: KUMYPIGEWOQVMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N²-Ethyl-N²-[(4-fluorophenyl)sulfonyl]-N-phenylglycinamide is a glycinamide derivative featuring a sulfonyl group attached to a 4-fluorophenyl ring, an ethyl substituent at the N² position, and a phenyl group at the terminal amide.

Properties

IUPAC Name

2-[ethyl-(4-fluorophenyl)sulfonylamino]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S/c1-2-19(12-16(20)18-14-6-4-3-5-7-14)23(21,22)15-10-8-13(17)9-11-15/h3-11H,2,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMYPIGEWOQVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-phenylglycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Glycinamide Core: The glycinamide core can be synthesized by reacting glycine with an appropriate amine under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.

    Attachment of the Fluorophenylsulfonyl Group: The fluorophenylsulfonyl group can be introduced through a sulfonylation reaction using 4-fluorobenzenesulfonyl chloride and a suitable base.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired N2-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-phenylglycinamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-phenylglycinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-phenylglycinamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating various cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares key structural features and biological implications of the target compound with its analogs:

Compound Name Key Structural Differences Biological Implications References
N-(3-Chlorophenyl)-N²-[(4-fluorophenyl)sulfonyl]-N²-methylglycinamide Methyl at N², 3-chlorophenyl terminal group Enhanced reactivity due to chlorine’s electron-withdrawing effect; potential for altered target selectivity
N²-[(4-Ethoxyphenyl)sulfonyl]-N²-(4-methylphenyl)-N-[2-(2-pyridinylsulfanyl)ethyl]glycinamide 4-Ethoxyphenyl sulfonyl, pyridinylsulfanyl group Increased solubility (ethoxy group) and metal-binding capacity (sulfanyl)
2-[4-(4-Ethoxy-3-fluorobenzenesulfonamido)phenyl]-N-methylacetamide Acetamide backbone, ethoxy-3-fluorobenzenesulfonyl group Broader enzyme inhibition profile due to acetamide flexibility
N²-(4-Fluorophenyl)-N²-[(4-methoxyphenyl)sulfonyl]-N¹-(4-pyridinylmethyl)glycinamide 4-Methoxyphenyl sulfonyl, pyridinylmethyl group Electron-donating methoxy group may reduce metabolic stability compared to fluorine
3-((4-Fluorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide Benzo[d]thiazole ring replacing phenyl group Potential anticancer activity via thiazole-mediated DNA intercalation

Functional Group Analysis

  • Sulfonyl Group: Present in all analogs, enabling hydrogen bonding with biological targets.
  • N² Substituents : Ethyl in the target compound provides moderate steric bulk, balancing activity and metabolic stability. Methyl (in ) may reduce steric hindrance, while bulkier groups (e.g., pyridinylsulfanyl in ) could limit membrane permeability.
  • Terminal Groups: Phenyl (target compound) vs. chlorophenyl () or pyridinyl ().

Biological Activity

N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-phenylglycinamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H23FN2O4S
  • Molecular Weight : 418.5 g/mol
  • IUPAC Name : N-[2-(4-fluorophenyl)sulfonylethyl]-2-[1-(2-methoxyethyl)indol-3-yl]acetamide

The compound exhibits a multifaceted mechanism of action, primarily involving the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. Inhibition of HDACs can lead to increased acetylation of histones, resulting in altered gene expression that suppresses tumor growth.

Antitumor Effects

Research indicates that compounds similar to this compound have demonstrated significant antitumor activity. For instance, studies have shown that derivatives exhibit selectivity towards class I HDACs, with IC50 values indicating effective inhibition at low concentrations (e.g., 95.2 nM for HDAC1) .

Antiseizure Activity

In addition to its antitumor properties, this compound has been evaluated for its antiseizure potential. A series of phenylglycinamide derivatives were synthesized and tested for their efficacy in seizure models. Notably, certain derivatives displayed robust activity in the maximal electroshock (MES) test, with effective doses (ED50) indicating strong potential for further development in epilepsy treatment .

Research Findings

Study Findings Reference
In vitro HDAC inhibitionIC50 values of 95.2 nM for HDAC1
Antiseizure efficacyED50 values ranging from 24.6 mg/kg to 89.7 mg/kg in animal models
Multimodal mechanismInhibition of TRPV1 channels and voltage-gated sodium channels

Case Studies

  • Antitumor Study : A study highlighted the effectiveness of phenylglycinamide derivatives in inhibiting cancer cell lines through HDAC inhibition, showcasing their potential as lead compounds for cancer therapy.
  • Seizure Model Evaluation : In vivo studies demonstrated that specific derivatives significantly increased seizure thresholds without affecting motor function or body temperature, suggesting a favorable safety profile for neurological applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N²-ethyl-N²-[(4-fluorophenyl)sulfonyl]-N-phenylglycinamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves sulfonylation of an ethylamine intermediate with 4-fluorophenylsulfonyl chloride, followed by glycine amide coupling. Key steps include nitrogen protection (e.g., using EDC/HOBt in DMF) and purification via column chromatography . Reaction optimization may require adjusting solvent polarity (e.g., DCM vs. THF), temperature (0–25°C), and stoichiometric ratios of reagents to improve yields.

Q. How can structural integrity and purity of the compound be validated during synthesis?

  • Methodology : Use ¹H/¹³C NMR to confirm substituent positions (e.g., sulfonyl and fluorophenyl groups) and detect impurities. Mass spectrometry (ESI-MS) verifies molecular weight (±1 Da). Purity is assessed via HPLC with a C18 column (gradient elution: acetonitrile/water + 0.1% TFA) .

Q. What analytical techniques are critical for characterizing its physicochemical properties?

  • Key Techniques :

  • Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–12) using UV-Vis spectroscopy .
  • Stability : Accelerated degradation studies under thermal (40–60°C) and photolytic conditions (ICH Q1B guidelines) .
  • LogP : Determine via shake-flask method or reverse-phase HPLC retention times .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., receptor binding vs. cellular assays)?

  • Methodology :

  • Binding Assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure direct target affinity (e.g., kinase or GPCR binding) .
  • Cellular Assays : Compare results from cytotoxicity (MTT assay) and functional readouts (e.g., cAMP ELISA). Discrepancies may arise from cell membrane permeability or off-target effects .
  • Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., sulfonamide derivatives) to identify structure-activity trends .

Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

  • Approaches :

  • Proteomics : SILAC (stable isotope labeling) to identify differentially expressed proteins post-treatment .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with targets like sulfotransferases or cytochrome P450 isoforms .
  • CRISPR Screening : Genome-wide knockout libraries to pinpoint essential genes modulating the compound’s efficacy .

Q. How can researchers address solubility limitations in in vivo studies?

  • Solutions :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .
  • Nanocarriers : Encapsulate in PEGylated liposomes or polymeric nanoparticles (PLGA) to improve bioavailability .
  • Co-Solvents : Use cyclodextrins or surfactants (e.g., Tween-80) in formulation buffers .

Q. What computational tools are recommended for predicting metabolic pathways and toxicity?

  • Tools :

  • ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism, hepatotoxicity, and Ames test outcomes .
  • Metabolite Identification : Use MassHunter (Agilent) or MetaboLynx (Waters) with HRMS data to trace phase I/II metabolites .

Methodological Considerations for Data Reproducibility

Q. How should researchers standardize protocols for bioactivity assays to minimize variability?

  • Guidelines :

  • Cell Lines : Use authenticated lines (e.g., ATCC-certified) and control for passage number .
  • Compound Handling : Store in anhydrous DMSO at –80°C, with aliquots to avoid freeze-thaw cycles .
  • Dose-Response Curves : Include ≥6 concentrations (e.g., 1 nM–100 µM) and calculate IC₅₀ using nonlinear regression (GraphPad Prism) .

Q. What structural analogs of this compound have been studied, and how do their activities compare?

  • Examples :

  • N²-Methyl-N²-(4-methylphenyl) analogs : Reduced fluorophenyl sulfonyl groups decrease target affinity by ~30% in kinase inhibition assays .
  • Sulfonyl-to-carbonyl substitutions : Alter metabolic stability but improve solubility (logP reduction by 0.5–1.0 units) .

Tables of Key Data

Property Method Typical Value Reference
Molecular WeightESI-MS434.45 g/mol
LogP (octanol/water)Shake-Flask3.2 ± 0.3
Aqueous Solubility (pH 7.4)UV-Vis12 µM
Plasma Stability (t₁/₂)LC-MS (37°C, 1 hr)>90% remaining

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-phenylglycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-phenylglycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.